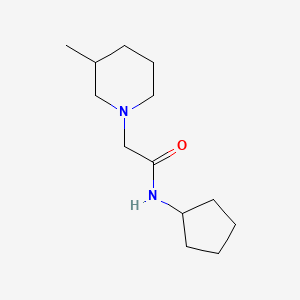![molecular formula C18H21NO2 B7517999 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)
8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as NDMA, is a compound that has been the subject of numerous scientific studies due to its potential as a therapeutic agent. NDMA is a spirocyclic compound that contains a nitrogen atom and two oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action has been studied in depth.
Wirkmechanismus
The exact mechanism of action of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is also thought to have an effect on the immune system by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is that it has been shown to have a relatively low toxicity compared to other compounds. However, 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is also a relatively complex compound that requires careful attention to detail when synthesizing and handling. In addition, the exact mechanism of action of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane research. One area of interest is the development of new synthetic methods for 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane that are more efficient and cost-effective. Another area of interest is the investigation of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane and its potential as a therapeutic agent for a variety of conditions.
Synthesemethoden
8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been synthesized using various methods, including the reaction of naphthalene with 1,2-diaminoethane and the reaction of naphthalene with 1,2-dichloroethane followed by reaction with sodium azide. The synthesis of 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been the subject of numerous scientific studies due to its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, 8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
8-(naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-7-17-15(4-1)5-3-6-16(17)14-19-10-8-18(9-11-19)20-12-13-21-18/h1-7H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUSRUSSGZBDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Fluorophenoxy)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7517920.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7517927.png)
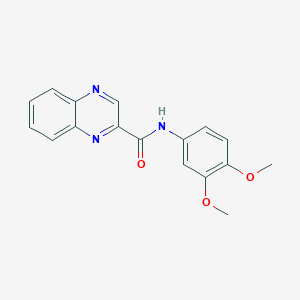
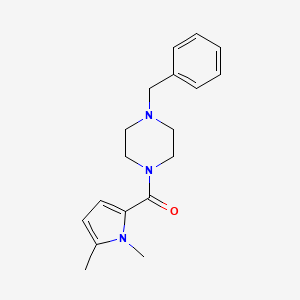
![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)
![[4-(Benzimidazol-1-yl)phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7517972.png)

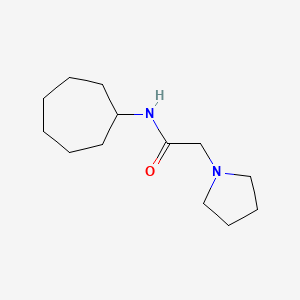
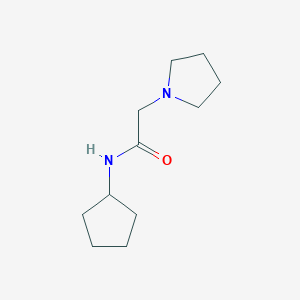
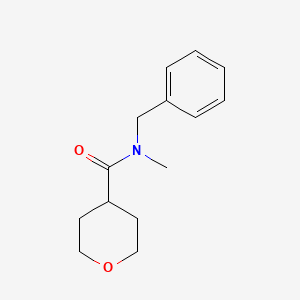
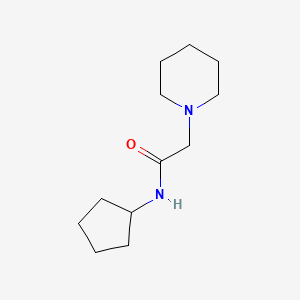
![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)
